Molecular Weight and Aliphatic Spacer Length Differentiates Target from Hexanoate and Octanoate Homologs
The target compound's 7-carbon aliphatic spacer chain (heptanoate) gives it a molecular weight of 318.45 g/mol. This is exactly 15.05 g/mol heavier than the 6-carbon hexanoate analog (Ethyl 6-[4-(1-azetidinylmethyl)phenyl]-6-oxohexanoate, CAS 898757-25-0, MW 303.40 g/mol) and 14.03 g/mol lighter than the 8-carbon octanoate analog (Ethyl 8-oxo-8-(4-pentylphenyl)octanoate, CAS 898757-27-2, MW 332.48 g/mol) . These differences directly impact logP and retention time predictability.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 318.45 |
| Comparator Or Baseline | Ethyl 6-[4-(1-azetidinylmethyl)phenyl]-6-oxohexanoate (303.40); Ethyl 8-oxo-8-(4-pentylphenyl)octanoate (332.48) |
| Quantified Difference | +15.05 g/mol vs. hexanoate analog; -14.03 g/mol vs. octanoate analog |
| Conditions | Computed from molecular formula; data from ChemBlink product pages. |
Why This Matters
This specific molecular weight is critical for procurement identity verification by mass spectrometry and for predicting reversed-phase HPLC retention relative to its homologs.
